SC-435 mesylate mechanism of action
SC-435 mesylate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of SC-435 Mesylate and the Structurally Related Compound SC-43
Executive Summary
In the landscape of targeted therapeutics, precision in nomenclature is paramount. The query "SC-435 mesylate" uncovers a critical point of ambiguity in scientific literature, referring to two distinct molecular entities with fundamentally different mechanisms of action. This guide serves to elucidate the pharmacodynamics of both compounds, providing clarity for researchers, scientists, and drug development professionals.
The first, SC-435 mesylate , is a potent and specific inhibitor of the apical sodium-codependent bile acid transporter (ASBT). Its mechanism is rooted in the disruption of the enterohepatic circulation of bile acids, leading to significant modulation of cholesterol and lipoprotein metabolism. This compound holds therapeutic potential for metabolic disorders such as hypercholesterolemia and liver diseases associated with bile acid dysregulation.
The second compound, often a source of confusion, is SC-43 , a sorafenib derivative. SC-43 functions as a powerful agonist of the Src homology region 2 domain-containing phosphatase-1 (SHP-1). By activating this critical negative regulator of cellular signaling, SC-43 potently inhibits the STAT3 signaling pathway, a key cascade in oncogenesis. Its application is therefore primarily in the realm of oncology, particularly in cancers characterized by aberrant STAT3 activity like hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA).
This whitepaper will dissect the core mechanisms of each compound in separate, comprehensive sections, offering field-proven insights into their signaling pathways, experimental validation, and therapeutic rationale.
Part 1: SC-435 Mesylate - An Apical Sodium-Codependent Bile Acid Transporter (ASBT) Inhibitor
Introduction and Therapeutic Rationale
SC-435 mesylate is an orally effective, minimally absorbed inhibitor of the apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT) or SLC10A2[1][2]. ASBT is predominantly expressed in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids, a process critical for maintaining the bile acid pool and regulating lipid metabolism[3][4]. By inhibiting ASBT, SC-435 effectively disrupts this enterohepatic circulation, leading to a cascade of metabolic events that can be harnessed for therapeutic benefit in hypercholesterolemia and certain liver diseases[1][5].
Core Mechanism of Action
The primary pharmacological action of SC-435 is the potent and selective inhibition of ASBT in the terminal ileum. In preclinical studies using cells transfected with the human ASBT gene, SC-435 demonstrated a high inhibitory potency with an IC50 of 1.5 nM[2]. This inhibition prevents the reuptake of bile acids from the intestinal lumen into the portal circulation.
The subsequent reduction in bile acid return to the liver triggers a series of adaptive responses orchestrated by hepatic nuclear receptors:
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Depletion of the Hepatic Bile Acid Pool: The increased fecal excretion of bile acids leads to a reduction in the hepatic bile acid concentration[2][5].
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Upregulation of Bile Acid Synthesis: The liver compensates for the loss of bile acids by increasing their de novo synthesis from cholesterol. This is primarily achieved through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway[6][7][8].
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Increased Hepatic Cholesterol Demand: The conversion of cholesterol into new bile acids depletes the intracellular cholesterol stores within hepatocytes.
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Upregulation of LDL Receptor Expression: To replenish its cholesterol supply, the liver increases the expression of low-density lipoprotein (LDL) receptors on the hepatocyte surface[6].
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Enhanced LDL-Cholesterol Clearance: The increased number of LDL receptors leads to a higher fractional catabolic rate of LDL-cholesterol from the plasma, resulting in lower circulating levels of LDL-cholesterol[6].
This cascade of events illustrates a multi-pronged approach to lowering systemic cholesterol levels, initiated by a highly specific, localized action in the intestine.
Signaling Pathway: Interruption of Enterohepatic Circulation
The inhibition of ASBT by SC-435 initiates a signaling cascade that modulates gene expression in the liver. A key player in this pathway is the farnesoid X receptor (FXR), a nuclear receptor that functions as a primary sensor for bile acids.
Caption: SC-435 inhibits ASBT in the intestine, leading to hepatic cholesterol depletion and upregulation of LDL receptors.
Preclinical Efficacy: Quantitative Data
Preclinical studies in various animal models have demonstrated the potent lipid-lowering and anti-atherosclerotic effects of SC-435.
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| Guinea Pigs | HighASBTi | 0.1 g/100 g diet | 12 weeks | 40% reduction in LDL cholesterol; 2.5-fold increase in fecal bile acids; 25% reduction in aortic arch cholesterol. | [5] |
| Guinea Pigs | COMBO (SC-435 + Simvastatin) | 0.03 g/100 g + 0.05 g/100 g | 12 weeks | 70% reduction in LDL cholesterol; 4-fold increase in fecal bile acids; 42% reduction in aortic arch cholesterol. | [5] |
| apoE-/- Mice | SC-435 | 10 mg/kg | 12 weeks | 35% reduction in total serum cholesterol; 65% reduction in aortic root lesion area. | [2] |
| SR-BI/apoE dKO Mice | SC-435 | 0.01% (w/w) in chow | From weaning | 37% decrease in IDL/LDL-size lipoprotein cholesterol; 57% prolongation in median lifespan. | [9] |
| Miniature Pigs | SC-435 | 10 mg/kg/day | 21 days | 20% reduction in LDL cholesterol; Significant increase in LDL-apoB fractional catabolic rate. | [6] |
Experimental Protocols
This protocol is designed to determine the inhibitory potency (IC50) of a test compound like SC-435 on the ASBT.
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Cell Culture: Use a stable cell line overexpressing human ASBT, such as Madin-Darby canine kidney (MDCK-II) cells, plated in 24-well plates[10].
-
Compound Preparation: Prepare a serial dilution of SC-435 mesylate in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Uptake Experiment:
-
Wash the cell monolayers with pre-warmed buffer.
-
Pre-incubate the cells with the various concentrations of SC-435 or vehicle control for 10-15 minutes.
-
Initiate the uptake by adding a buffer containing a radiolabeled ASBT substrate (e.g., [³H]-taurocholic acid) and the corresponding concentration of SC-435[10].
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration. Plot the percentage of inhibition against the log concentration of SC-435 and fit the data to a four-parameter logistic equation to calculate the IC50 value.
This workflow assesses the in vivo efficacy of SC-435 in blocking bile acid reabsorption.
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Animal Model: Use appropriate animal models, such as C57BL/6 mice or guinea pigs[5][11].
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Acclimation and Dosing: Acclimate animals in metabolic cages that allow for the separation of feces and urine. Administer SC-435 or vehicle control via oral gavage or formulated in the diet for a specified period (e.g., 3-7 days)[2].
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Fecal Collection: Collect all feces produced over a 24- or 48-hour period[11].
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Sample Processing:
-
Record the total weight of the collected feces.
-
Dry the feces to a constant weight.
-
Homogenize the dried feces into a fine powder.
-
-
Bile Acid Extraction:
-
Extract bile acids from a known mass of homogenized feces using an appropriate solvent system (e.g., t-butanol/water)[11].
-
Centrifuge to pellet the solid material and collect the supernatant.
-
-
Quantification: Measure the total bile acid concentration in the extract using a commercial enzymatic assay kit or by LC-MS/MS for profiling individual bile acid species[11].
-
Data Analysis: Calculate the total fecal bile acid excretion per 24 hours and normalize to the body weight of the animal. Compare the results between the SC-435-treated and vehicle-treated groups.
Caption: Workflow for assessing in vivo fecal bile acid excretion following SC-435 administration.
Part 2: SC-43 - A SHP-1 Agonist and STAT3 Pathway Inhibitor
Introduction and Therapeutic Rationale
SC-43 is a derivative of the multi-kinase inhibitor sorafenib, engineered to enhance a specific downstream activity while potentially reducing others[12][13]. Its primary mechanism of action is the activation, or agonism, of the non-receptor protein tyrosine phosphatase SHP-1 (PTPN6)[12][14]. SHP-1 is a crucial negative regulator of multiple signaling pathways, and its downregulation or inactivation is implicated in the pathogenesis of various solid tumors, including hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA)[15]. A key substrate of SHP-1 is the Signal Transducer and Activator of Transcription 3 (STAT3) protein[14]. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, driving proliferation, survival, and angiogenesis[16][17][18]. By activating SHP-1, SC-43 provides a targeted mechanism to suppress this oncogenic pathway, offering a promising therapeutic strategy for cancers dependent on STAT3 signaling[12][14].
Core Mechanism of Action
SC-43 functions as a direct allosteric agonist of SHP-1[19]. The phosphatase activity of SHP-1 is autoinhibited by its own N-terminal SH2 domain (N-SH2), which folds back to block the catalytic protein tyrosine phosphatase (PTP) domain[15][19]. SC-43 activates SHP-1 through the following steps:
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Direct Binding: SC-43 binds directly to the N-SH2 domain of SHP-1[14][15].
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Relief of Autoinhibition: This binding impairs the association between the N-SH2 domain and the PTP domain, inducing a conformational change that opens up the catalytic site and activates the phosphatase[14][19].
-
Substrate Dephosphorylation: The activated SHP-1 then dephosphorylates key tyrosine residues on its target substrates. A primary and well-validated target is STAT3 at the Tyrosine 705 (Tyr705) position[14][20].
-
Inhibition of STAT3 Signaling: Dephosphorylation of STAT3 prevents its homodimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell cycle progression (e.g., Cyclin B1, Cdc2) and survival[15][16].
-
Induction of Apoptosis and Cell Cycle Arrest: The downregulation of STAT3 target genes leads to cell cycle arrest (primarily at the G2/M phase) and the induction of apoptosis, evidenced by the cleavage of caspase-3 and PARP[12][14][15].
Signaling Pathway: SHP-1 Activation and STAT3 Inhibition
The mechanism of SC-43 elegantly leverages a natural cellular checkpoint to counteract an oncogenic driver pathway.
Caption: SC-43 activates SHP-1, which dephosphorylates and inactivates STAT3, leading to cell cycle arrest and apoptosis.
Preclinical Efficacy: Quantitative Data
SC-43 has demonstrated significant anti-cancer activity in preclinical models of cancers with high STAT3 signaling.
| Cancer Type | Model | Treatment | Dose | Key Findings | Reference |
| Cholangiocarcinoma | HuCCT-1 Xenograft | SC-43 | 10-30 mg/kg/day (oral) | Significant tumor growth inhibition; Reduced p-STAT3 levels in tumors; Increased SHP-1 activity in tumors. | [12][15] |
| Hepatocellular Carcinoma | Subcutaneous HCC | Sorafenib + SC-43 | - | Enhanced SHP-1 activity and diminished STAT3 signaling compared to monotherapy; Increased cell death. | [13] |
| Hepatocellular Carcinoma | Orthotopic HCC | Sorafenib + SC-43 | - | Reduced tumor size and prolonged survival compared to monotherapy. | [13] |
| Colorectal Cancer | HCT-116 & HT-29 Cells | SC-43 | In vitro | More potent than regorafenib in reducing sphere formation and inhibiting STAT3 phosphorylation. | [21] |
Experimental Protocols
This protocol measures the ability of SC-43 to directly activate recombinant SHP-1.
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Reagents: Recombinant human SHP-1 protein, a generic phosphotyrosine peptide substrate (e.g., pNPP or DiFMUP), and SC-43[22].
-
Assay Preparation: In a 96-well plate, add assay buffer, the phosphopeptide substrate, and varying concentrations of SC-43 or vehicle control.
-
Reaction Initiation: Add recombinant SHP-1 to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Detection:
-
For pNPP, stop the reaction and measure the absorbance at 405 nm.
-
For DiFMUP, a fluorescent substrate, measure the fluorescence (excitation/emission ~358/450 nm) directly without stopping the reaction[22].
-
-
Data Analysis: Calculate the rate of substrate conversion. Plot the fold-increase in SHP-1 activity against the concentration of SC-43 to determine the EC50 (effective concentration for 50% maximal activation).
This workflow validates the downstream effect of SC-43 on its primary target, STAT3, in a cellular context.
-
Cell Culture and Treatment: Plate cancer cells known to have high basal p-STAT3 levels (e.g., HuCCT-1, HCT-116)[15][21]. Treat the cells with increasing concentrations of SC-43 for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 and loading control signals.
Caption: Western blot workflow to assess p-STAT3 inhibition by SC-43 in cancer cells.
Conclusion
This guide has systematically deconstructed the mechanisms of action for two distinct compounds, SC-435 mesylate and SC-43, which are often conflated. SC-435 mesylate acts as a specific ASBT inhibitor, offering a potent, gut-restricted mechanism for lowering LDL cholesterol by modulating the enterohepatic circulation of bile acids. In contrast, SC-43 is a systemic SHP-1 agonist that reactivates a key tumor suppressor phosphatase to inhibit the oncogenic STAT3 pathway. Understanding these fundamental differences is crucial for the appropriate design of preclinical experiments and the strategic development of these molecules for their respective therapeutic indications in metabolic disease and oncology.
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